N-(3-bromo-4-chlorophenyl)-2-chloroacetamide
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Overview
Description
N-(3-bromo-4-chlorophenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-chlorophenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-4-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing
- Continuous monitoring of reaction parameters (temperature, pH, etc.)
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-chlorophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, or halogenation.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
N-(3-bromo-4-chlorophenyl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Disrupt Cellular Processes: By interacting with cellular components, it can disrupt processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-chlorophenyl)-2-fluorobenzenemethanamine
- N-(3-bromo-4-chlorophenyl)benzenesulfonamide
- 3-bromo-4-chlorophenol
Uniqueness
N-(3-bromo-4-chlorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, chlorine, and chloroacetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-6-3-5(1-2-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJDVYPAFXZFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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